(4-Cyanophenyl)sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

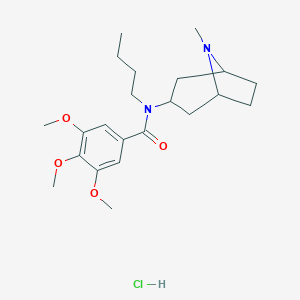

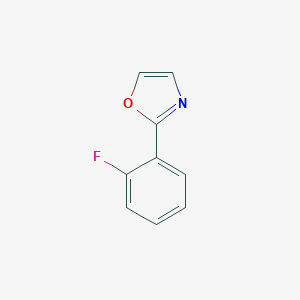

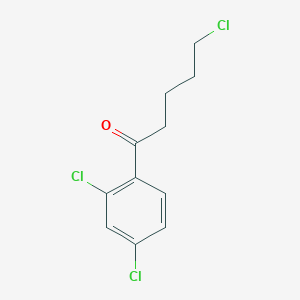

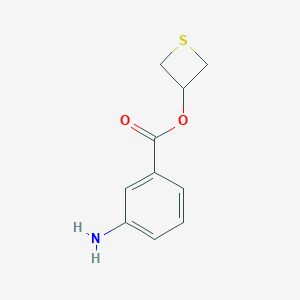

(4-Cyanophenyl)sulfamide, also known as 4-CPS, is an organic compound with the chemical formula C7H7N2O2S. It is a white crystalline solid that is commonly used in scientific research applications. This compound has gained significant attention due to its potential therapeutic properties and its ability to inhibit certain enzymes.

Aplicaciones Científicas De Investigación

Proteomics Research

N-(4-cyanophenyl)sulfamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.

Pharmaceuticals

Given its intriguing properties, (4-Cyanophenyl)sulfamide could potentially be used in the pharmaceutical industry. The pharmaceutical industry often uses complex compounds in the development of new drugs. Further research could explore this compound’s potential therapeutic applications.

Materials Science

Materials science is another field where (4-Cyanophenyl)sulfamide could be applied. This field involves the discovery and design of new materials. The unique properties of this compound could be useful in creating new materials with desired characteristics.

Organic Synthesis

(4-Cyanophenyl)sulfamide could be used in organic synthesis. Organic synthesis is a method of constructing organic compounds by chemical reactions. The properties of this compound could make it a valuable component in a variety of synthetic processes.

Biochemical Research

N-(4-cyanophenyl)sulfamide is a biochemical used for research . Biochemicals are substances that are involved in chemical reactions in living organisms. This compound could be used to study these reactions or to develop new biochemical research methods.

Chemical Reactions Analysis

While specific information on the synthesis or reactions of (4-Cyanophenyl)sulfamide is not publicly available, sulfonamides can be generally synthesized through the reaction of a sulfonyl chloride with an amine. This suggests potential applications in studying and developing new chemical reactions.

Mecanismo De Acción

Mode of Action

N-(4-cyanophenyl)sulfamide acts as a competitive inhibitor of these enzymes . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid, which is necessary for bacterial growth .

Biochemical Pathways

By inhibiting carbonic anhydrase, N-(4-cyanophenyl)sulfamide disrupts several biochemical pathways. The most significant of these is the conversion of carbon dioxide to bicarbonate and protons , a critical process in the regulation of pH and fluid balance in the body .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted melting point of 13802°C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The inhibition of carbonic anhydrase by N-(4-cyanophenyl)sulfamide can lead to a decrease in the production of bicarbonate ions, which can disrupt pH balance and fluid regulation in the body . This can have various downstream effects, depending on the specific isozyme being inhibited and the tissue in which it is expressed.

Action Environment

The action of N-(4-cyanophenyl)sulfamide can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, given its solid state and specific melting point . Additionally, the compound’s interaction with its target enzymes can be influenced by the local concentration of carbon dioxide and bicarbonate, as well as the pH of the environment .

Propiedades

IUPAC Name |

1-cyano-4-(sulfamoylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYAXPHCAOZCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597031 |

Source

|

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)sulfamide | |

CAS RN |

164648-70-8 |

Source

|

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)